Approximately Twofold Improvement in Antiproliferative Potency Over Parent ABI-231 in Melanoma Cell Lines
In a head-to-head comparison within the same study using identical MTS assay conditions, ABI-231-10bb (4-indolyl analogue) demonstrated approximately twofold greater antiproliferative potency than the parent compound ABI-231 across a panel of human melanoma cell lines (A375, WM164, M14). The IC50 values for ABI-231-10bb ranged from 1.6 to 3.7 nM, compared to ABI-231 which showed IC50 values ranging from 5.6 to 8.1 nM [1]. The 4-methyl analogue 10ab showed comparable potency to 10bb with IC50 values of 1.7–3.2 nM [1]. Colchicine was used as a positive control [1]. Positional isomers 10bc (5-indolyl) and 10bd (6-indolyl) retained comparable activity to ABI-231 (6.1–18.5 nM and 3.8–8.0 nM, respectively), while 10be (7-indolyl) was significantly less potent (>100 nM), highlighting the unique potency advantage of the 4-indolyl configuration [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) in human melanoma cell lines |
|---|---|
| Target Compound Data | ABI-231-10bb: IC50 1.6–3.7 nM (A375, WM164, M14) |
| Comparator Or Baseline | ABI-231 (parent): IC50 5.6–8.1 nM; 10ab: IC50 1.7–3.2 nM; 10bc: IC50 6.1–18.5 nM; 10bd: IC50 3.8–8.0 nM; 10be: IC50 >100 nM |
| Quantified Difference | ~2-fold more potent than ABI-231; equipotent to 10ab; ≥3.8-fold more potent than 10bc; ≥2.4-fold more potent than 10bd; ≥27-fold more potent than 10be |
| Conditions | MTS cell viability assay in human melanoma cell lines A375, WM164, and M14; 96-well plates; n ≥ 3 independent experiments each in quadruplicate |
Why This Matters
For procurement decisions where maximal potency-per-unit-mass is required (e.g., in vivo dosing studies with solubility or formulation constraints), the ~2-fold potency gain of 10bb over ABI-231 directly reduces the amount of compound needed to achieve equivalent target engagement, potentially lowering cost-per-experiment and minimizing solvent-related artifacts.
- [1] Wang Q, Arnst KE, Wang Y, Kumar G, Ma D, White SW, Miller DD, Li W, Li W. Structure-Guided Design, Synthesis, and Biological Evaluation of (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl) Methanone (ABI-231) Analogues Targeting the Colchicine Binding Site in Tubulin. J Med Chem. 2019;62(14):6734-6750. doi:10.1021/acs.jmedchem.9b00706 View Source
